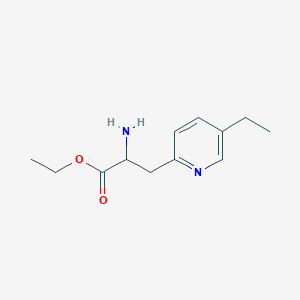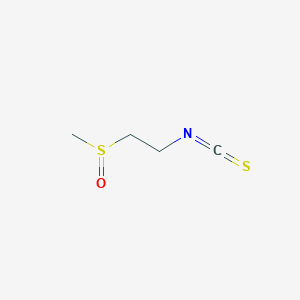![molecular formula C48H45B3 B12579862 (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] CAS No. 300823-56-7](/img/structure/B12579862.png)
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] is a complex organoboron compound known for its unique structural and electronic properties This compound features a benzene ring substituted at the 1,3,5-positions with tris[bis(4-methylphenyl)borane] groups, making it a highly symmetrical molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] typically involves the reaction of boronic acid derivatives with aryl halides under palladium-catalyzed cross-coupling conditions. One common method is the Suzuki-Miyaura coupling reaction, which proceeds under mild conditions and provides high yields. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] can undergo various chemical reactions, including:
Oxidation: The boron centers can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Aplicaciones Científicas De Investigación
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoboron compounds.
Medicine: Investigated for use in diagnostic imaging and as a therapeutic agent in boron neutron capture therapy (BNCT).
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent electronic properties.
Mecanismo De Acción
The mechanism of action of (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] involves its ability to interact with various molecular targets through its boron centers. These interactions can include coordination with electron-rich species, facilitating electron transfer processes. In biological systems, the compound can form stable complexes with biomolecules, potentially disrupting normal cellular functions and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylborane: A simpler organoboron compound with three phenyl groups attached to a boron center.
Tris(4-methylphenyl)borane: Similar to (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] but lacks the central benzene ring.
Boron-dipyrromethene (BODIPY) dyes: Boron-containing compounds used in fluorescence imaging and sensing applications.
Uniqueness
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] is unique due to its highly symmetrical structure and the presence of multiple boron centers, which confer distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in OLEDs and organic photovoltaics.
Propiedades
Número CAS |
300823-56-7 |
|---|---|
Fórmula molecular |
C48H45B3 |
Peso molecular |
654.3 g/mol |
Nombre IUPAC |
[3,5-bis[bis(4-methylphenyl)boranyl]phenyl]-bis(4-methylphenyl)borane |
InChI |
InChI=1S/C48H45B3/c1-34-7-19-40(20-8-34)49(41-21-9-35(2)10-22-41)46-31-47(50(42-23-11-36(3)12-24-42)43-25-13-37(4)14-26-43)33-48(32-46)51(44-27-15-38(5)16-28-44)45-29-17-39(6)18-30-45/h7-33H,1-6H3 |
Clave InChI |
JTSRXZBAKRRWNN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC(=CC(=C3)B(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)B(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12579786.png)
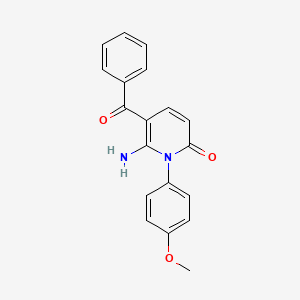
![Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]-](/img/structure/B12579794.png)
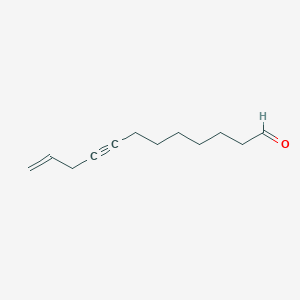
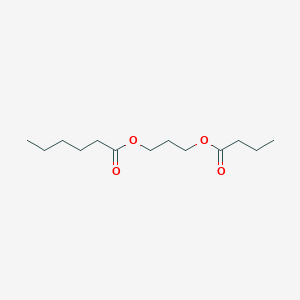
![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)
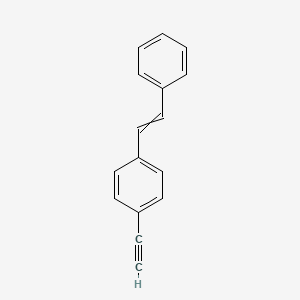
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
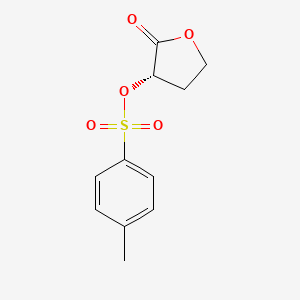
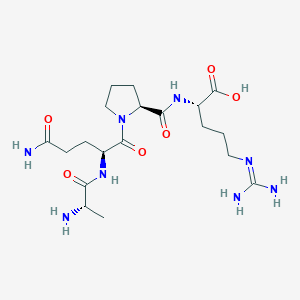
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
